molecular formula C15H17FN2O B1438822 5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole CAS No. 947015-82-9

5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole

Cat. No.: B1438822
CAS No.: 947015-82-9
M. Wt: 260.31 g/mol
InChI Key: KBRWJJFDVOZCAC-UHFFFAOYSA-N
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Description

5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions or through ring-closing reactions involving appropriate precursors.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions or via cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azepane ring or the isoxazole ring.

    Reduction: Reduction reactions could target the isoxazole ring or the fluorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) are commonly used.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, 5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. Isoxazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, the compound could be investigated for its potential as a therapeutic agent. The presence of the fluorophenyl group suggests possible interactions with biological targets, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity to certain molecular targets, while the isoxazole ring might contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylisoxazole: Lacks the azepane and fluorophenyl groups, making it less complex.

    3-(2-Fluorophenyl)isoxazole: Similar but lacks the azepane ring.

    5-(Azepan-2-yl)isoxazole: Similar but lacks the fluorophenyl group.

Uniqueness

5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole is unique due to the combination of the azepane ring and the fluorophenyl group. This combination may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(azepan-2-yl)-3-(2-fluorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c16-12-7-4-3-6-11(12)14-10-15(19-18-14)13-8-2-1-5-9-17-13/h3-4,6-7,10,13,17H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRWJJFDVOZCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC(=NO2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole
Reactant of Route 2
5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole
Reactant of Route 3
5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole
Reactant of Route 4
5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole
Reactant of Route 5
Reactant of Route 5
5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole
Reactant of Route 6
5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole

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